(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal
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Overview
Description
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is an organic compound characterized by the presence of a chlorinated phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal typically involves the chlorination of a precursor compound followed by an aldol condensation reaction. One common method is the reaction of 4-chlorobenzaldehyde with chloroacetaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-chloro-3-(4-chlorophenyl)propanoic acid.
Reduction: Formation of 3-chloro-3-(4-chlorophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorinated phenyl group may also interact with hydrophobic regions of biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-Chloro-3-(4-chlorophenyl)prop-2-enal: An isomer with a different configuration around the double bond.
3-Chloro-3-(4-chlorophenyl)propanal: A compound with a saturated carbon chain.
4-Chlorobenzaldehyde: A simpler compound lacking the additional chlorinated carbon chain.
Uniqueness
(2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal is unique due to its specific configuration and the presence of both chlorinated phenyl and aldehyde functional groups. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H/b9-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQMAUVMLFGNGU-UITAMQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C=O)/Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14063-77-5 |
Source
|
Record name | Cinnamaldehyde, beta,p-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014063775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14063-77-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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